molecular formula C9H11F3O4 B107935 Ethyl 4-oxo-2-(2,2,2-trifluoroacetyl)pentanoate CAS No. 17515-66-1

Ethyl 4-oxo-2-(2,2,2-trifluoroacetyl)pentanoate

Cat. No. B107935
CAS RN: 17515-66-1
M. Wt: 240.18 g/mol
InChI Key: FGEABMHTTHRIOZ-UHFFFAOYSA-N
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Patent
US05405865

Procedure details

36.8 g of ethyl 4,4,4-trifluoroacetoacetate were mixed in 400 ml of tetrahydrofuran and 9.6 g of sodium hydride were added at 15° C. over 30 minutes. The mixture was stirred at 20° C. for 1 hour and 0.4 g of potassium iodide and 100 ml of acetone were added. 21 g of chloroacetone in 75 ml of tetrahydrofuran were added dropwise over 15 minutes and the mixture was refluxed for 96 hours and then distilled to obtain 24.4 g of the expected product with a boiling point of 65° C. (0.2 mbar).
Quantity
36.8 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
9.6 g
Type
reactant
Reaction Step Two
Quantity
21 g
Type
reactant
Reaction Step Three
Quantity
75 mL
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
0.4 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:12])([F:11])[C:3](=[O:10])[CH2:4][C:5]([O:7][CH2:8][CH3:9])=[O:6].[H-].[Na+].[CH3:15][C:16]([CH3:18])=[O:17].ClCC(=O)C>O1CCCC1.[I-].[K+]>[O:17]=[C:16]([CH3:18])[CH2:15][CH:4]([C:3](=[O:10])[C:2]([F:11])([F:12])[F:1])[C:5]([O:7][CH2:8][CH3:9])=[O:6] |f:1.2,6.7|

Inputs

Step One
Name
Quantity
36.8 g
Type
reactant
Smiles
FC(C(CC(=O)OCC)=O)(F)F
Name
Quantity
400 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
9.6 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
21 g
Type
reactant
Smiles
ClCC(C)=O
Name
Quantity
75 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
CC(=O)C
Name
Quantity
0.4 g
Type
catalyst
Smiles
[I-].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 20° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 96 hours
Duration
96 h
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
O=C(CC(C(=O)OCC)C(C(F)(F)F)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 24.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.